An In-depth Technical Guide to Byssochlamic Acid: Chemical Structure, Properties, and Biological Activity
An In-depth Technical Guide to Byssochlamic Acid: Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of byssochlamic acid, a mycotoxin produced by fungi of the former Byssochlamys genus (now largely classified under Paecilomyces). This document details its chemical structure, physicochemical properties, known biological activities, and relevant experimental methodologies.
Chemical Structure and Properties
Byssochlamic acid is a symmetrical nonadride mycotoxin, first isolated from Byssochlamys fulva. Its structure has been elucidated through various chemical and spectroscopic methods.
Table 1: Physicochemical Properties of Byssochlamic Acid
| Property | Value | Reference |
| Molecular Formula | C₁₈H₂₀O₆ | [1][2] |
| Molecular Weight | 332.35 g/mol | [1] |
| Appearance | Light yellow solid | [2] |
| Melting Point | 163.5 °C | [3] |
| Solubility | Soluble in ethanol, methanol, DMF, or DMSO | [1] |
| CAS Number | 743-51-1 | [1] |
Table 2: Spectroscopic Data for Byssochlamic Acid
| Spectroscopic Technique | Data | Reference |
| UV-Vis Spectroscopy | λmax at 204 nm and 250 nm (in CHCl₃ extract) | [4] |
| Mass Spectrometry (MS) | Pseudomolecular ion [M-H]⁻ at m/z 331 | [4] |
| Infrared (IR) Spectroscopy | While detailed spectra are not readily available in the literature, the presence of anhydride (B1165640) and carbonyl groups would result in strong characteristic absorptions in the regions of 1850-1800 cm⁻¹ and 1790-1740 cm⁻¹ for the anhydride C=O stretching, and around 1715 cm⁻¹ for other carbonyl groups. | [5][6] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed ¹H and ¹³C NMR data are not widely published. However, structural elucidation was achieved through NMR studies. The symmetrical nature of the molecule would simplify the spectra. | [7] |
Biological Activity
The reported pharmacological activities of byssochlamic acid are primarily its antitumor and phytotoxic effects.
Antitumor Activity
Byssochlamic acid has demonstrated cytotoxic effects against various cancer cell lines. While the precise mechanism of action is not fully elucidated, many antitumor antibiotics function through mechanisms such as DNA intercalation, inhibition of topoisomerases, or the generation of free radicals, leading to DNA damage and apoptosis.[8] Further research is required to determine if byssochlamic acid follows any of these established pathways. Another compound isolated from Byssochlamys nivea, byssochlamysol, has been shown to inhibit IGF-1-dependent growth of cancer cells and induce apoptosis.[9]
Phytotoxic Activity
Byssochlamic acid exhibits phytotoxic properties, inhibiting the germination and growth of various plant species. The mechanisms of phytotoxicity for many microbial toxins involve the disruption of essential plant processes such as photosynthesis, amino acid metabolism, or cell division.[10] The specific molecular targets of byssochlamic acid in plants have yet to be identified.
Experimental Protocols
The following are generalized protocols for the isolation, purification, and characterization of byssochlamic acid based on standard methodologies for fungal secondary metabolites.
Fungal Cultivation and Extraction
-
Inoculation and Incubation: Byssochlamys fulva is cultured on a suitable liquid medium, such as Czapek's enriched medium (8 g/L glucose, 2 g/L yeast extract), and incubated at 26°C for an extended period (e.g., 60 days) to allow for the production of byssochlamic acid.[11]
-
Extraction: The culture filtrate is separated from the mycelium by filtration. The filtrate is then extracted with an organic solvent such as chloroform (B151607) or ethyl acetate. The organic phase, containing the secondary metabolites, is collected and concentrated under reduced pressure.
Purification
-
Silica (B1680970) Gel Chromatography: The crude extract is subjected to column chromatography on silica gel. A gradient elution system, for example, a mixture of chloroform and acetone (B3395972) (e.g., 85:15 v/v), can be used to separate the different components.[3]
-
Sephadex LH-20 Chromatography: Fractions containing byssochlamic acid, identified by thin-layer chromatography (TLC), are further purified using a Sephadex LH-20 column to remove remaining impurities.[3]
-
Crystallization: The purified byssochlamic acid can be crystallized from a suitable solvent system to obtain a pure solid product.
Characterization
-
High-Performance Liquid Chromatography (HPLC): The purity of the isolated byssochlamic acid can be determined by HPLC with a diode array detector (DAD). A C18 column is typically used with a mobile phase gradient of acetonitrile (B52724) and water.[4]
-
Mass Spectrometry (MS): The molecular weight and fragmentation pattern are determined using techniques like Electrospray Ionization Mass Spectrometry (ESI-MS).
-
Spectroscopy (UV-Vis, IR, NMR): The chemical structure is confirmed by UV-Vis, IR, and NMR spectroscopy. For NMR, the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and analyzed.[12][13]
Biosynthesis of Byssochlamic Acid
The biosynthesis of byssochlamic acid proceeds through the polyketide pathway. While the complete enzymatic pathway is not fully detailed in the available literature, it is understood to involve the dimerization of two identical nine-carbon units derived from polyketide synthesis.
Caption: Biosynthesis pathway of byssochlamic acid.
References
- 1. bioaustralis.com [bioaustralis.com]
- 2. bioaustralis.com [bioaustralis.com]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. Ch13 - Sample IR spectra [chem.ucalgary.ca]
- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 7. Byssochlamysol, a new antitumor steroid against IGF-1-dependent cells from Byssochlamys nivea. II. Physico-chemical properties and structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Biological activities of a new antitumor antibiotics] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Byssochlamysol, a new antitumor steroid against IGF-1-dependent cells from Byssochlamys nivea. I. Taxonomy, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Modes of Action of Microbially-Produced Phytotoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [Toxinogenic moulds in silage. V. - Production of byssochlamic acid in liquid medium with by Byssochlamys nivea Westling, Byssochlamys fulva Olliver and Smith and Paecilomyces varioti Bainier isolated in forages (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. epic.awi.de [epic.awi.de]
- 13. scispace.com [scispace.com]
